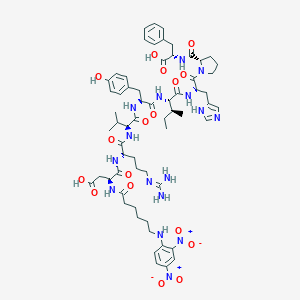
2-Fluorobenzylmagnesium chloride 0.25M in diethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro[(2-fluorophenyl)methyl]- is a chemical compound with the molecular formula C7H6ClFMg. It is also known by its IUPAC name, magnesium;1-fluoro-2-methanidylbenzene;chloride. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, chloro[(2-fluorophenyl)methyl]- can be synthesized through the reaction of magnesium with 2-fluorobenzyl chloride in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:
Mg+C7H6ClF→C7H6ClFMg
Industrial Production Methods
In industrial settings, the production of magnesium, chloro[(2-fluorophenyl)methyl]- involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically conducted at room temperature, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro[(2-fluorophenyl)methyl]- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Halides: Organic halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Magnesium, chloro[(2-fluorophenyl)methyl]- is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of magnesium, chloro[(2-fluorophenyl)methyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo[(2-fluorophenyl)methyl]-
- Magnesium, iodo[(2-fluorophenyl)methyl]-
- Magnesium, chloro[(4-fluorophenyl)methyl]-
Uniqueness
Magnesium, chloro[(2-fluorophenyl)methyl]- is unique due to its specific reactivity with 2-fluorobenzyl chloride, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations where other Grignard reagents might not be as effective.
Propiedades
IUPAC Name |
magnesium;1-fluoro-2-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCCTLJHNQTKLM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380804 |
Source


|
| Record name | Magnesium chloride (2-fluorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120608-58-4 |
Source


|
| Record name | Magnesium chloride (2-fluorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)












